3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
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Description
3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a useful research compound. Its molecular formula is C23H28N4O3S and its molecular weight is 440.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular processes such as inflammation and apoptosis .
Mode of Action
The compound interacts with its targets, leading to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This interaction results in a reduction in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the endoplasmic reticulum (ER) stress pathway . The inhibition of these pathways leads to a decrease in inflammation and apoptosis, contributing to the compound’s neuroprotective and anti-inflammatory properties .
Pharmacokinetics
Similar compounds have been shown to have promising bioavailability and stability .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This leads to a significant reduction in neuroinflammation and neuronal death .
Properties
IUPAC Name |
3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-30-18-8-6-16(7-9-18)25-10-12-26(13-11-25)21(28)14-17-15-31-23-24-20-5-3-2-4-19(20)22(29)27(17)23/h6-9,17H,2-5,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYFFBQADADYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3CSC4=NC5=C(CCCC5)C(=O)N34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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